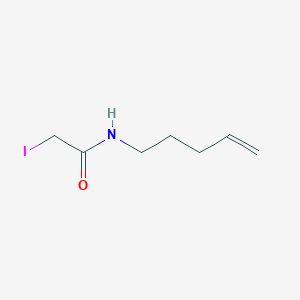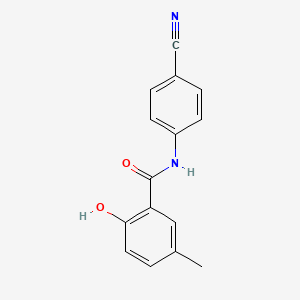
N-(4-cyanophenyl)-2-hydroxy-5-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-2-hydroxy-5-methylbenzamide is an organic compound with a complex structure that includes a cyanophenyl group, a hydroxy group, and a methylbenzamide group
Preparation Methods
The synthesis of N-(4-cyanophenyl)-2-hydroxy-5-methylbenzamide typically involves the reaction of 4-cyanophenylamine with 2-hydroxy-5-methylbenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
N-(4-cyanophenyl)-2-hydroxy-5-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include substituted benzamides, amines, and carbonyl compounds .
Scientific Research Applications
N-(4-cyanophenyl)-2-hydroxy-5-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-hydroxy-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-(4-cyanophenyl)-2-hydroxy-5-methylbenzamide can be compared with similar compounds such as N-(4-cyanophenyl)glycine and 4,7-bis-(4’-cyano-biphenyl-4-yl)-[1,10]phenanthroline . These compounds share structural similarities but differ in their functional groups and overall molecular architecture.
Properties
CAS No. |
521272-41-3 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-hydroxy-5-methylbenzamide |
InChI |
InChI=1S/C15H12N2O2/c1-10-2-7-14(18)13(8-10)15(19)17-12-5-3-11(9-16)4-6-12/h2-8,18H,1H3,(H,17,19) |
InChI Key |
IXZWFJIWCOADOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


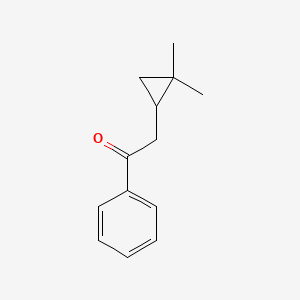
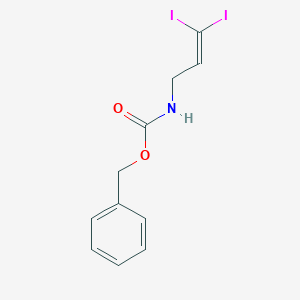
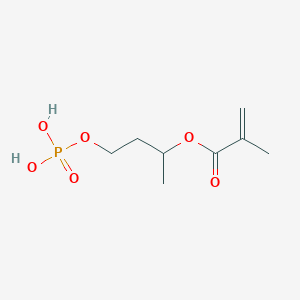
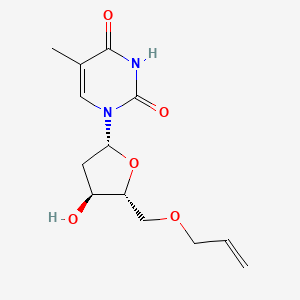
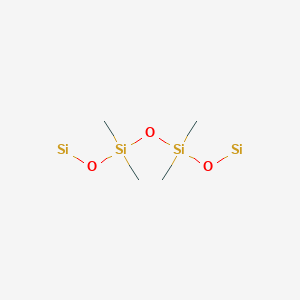
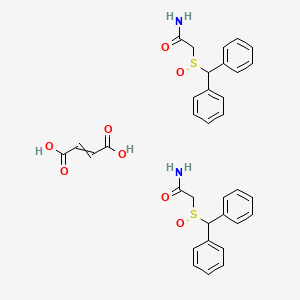
![5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine](/img/structure/B14227014.png)
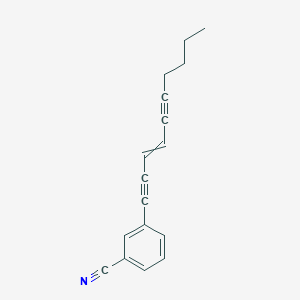
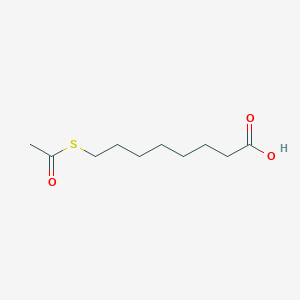
![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)-](/img/structure/B14227038.png)
![2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14227049.png)
![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
